molecular formula C29H47NO7S B219513 Ursodeoxycholylcysteic acid CAS No. 119059-81-3

Ursodeoxycholylcysteic acid

Cat. No. B219513
CAS RN: 119059-81-3
M. Wt: 553.8 g/mol
InChI Key: ZWSORXOIMLQGIS-JSFYCSFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ursodeoxycholylcysteic acid (UDCA) is a bile acid derivative that has been widely studied for its potential therapeutic properties. UDCA is a naturally occurring bile acid that is found in small quantities in human bile. It has been shown to have a range of potential applications, from treating liver diseases to preventing cancer.

Mechanism of Action

The mechanism of action of Ursodeoxycholylcysteic acid is not fully understood, but it is thought to work by reducing the toxicity of bile acids and protecting cells from damage. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
Ursodeoxycholylcysteic acid has been shown to have a range of biochemical and physiological effects, including reducing liver enzyme levels, improving insulin sensitivity, and reducing inflammation. It has also been shown to have a protective effect on liver cells and to reduce the risk of liver cancer.

Advantages and Limitations for Lab Experiments

Ursodeoxycholylcysteic acid has a number of advantages for use in lab experiments, including its low toxicity and its ability to dissolve in both water and organic solvents. However, it is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for research into Ursodeoxycholylcysteic acid. These include investigating its potential use in treating other liver diseases, such as hepatitis and cirrhosis, as well as exploring its potential as a treatment for other conditions, such as diabetes and cancer. There is also potential for further research into the mechanisms of action of Ursodeoxycholylcysteic acid and the development of new synthesis methods to make it more readily available for use in research and clinical settings.
In conclusion, Ursodeoxycholylcysteic acid is a bile acid derivative that has shown great promise in scientific research for its potential therapeutic properties. Its mechanism of action is not fully understood, but it has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further research. While there are limitations to its use in lab experiments, there are also many potential future directions for research into Ursodeoxycholylcysteic acid, making it an exciting area of study for scientists and researchers alike.

Synthesis Methods

Ursodeoxycholylcysteic acid can be synthesized in a number of ways, including through the oxidation of cholic acid or the reduction of deoxycholic acid. The most commonly used method involves the oxidation of cholic acid with nitric acid.

Scientific Research Applications

Ursodeoxycholylcysteic acid has been the subject of extensive scientific research, with studies investigating its potential therapeutic properties in a range of conditions. These include liver diseases such as primary biliary cirrhosis and non-alcoholic fatty liver disease, as well as gastrointestinal disorders and cancer.

properties

CAS RN

119059-81-3

Product Name

Ursodeoxycholylcysteic acid

Molecular Formula

C29H47NO7S

Molecular Weight

553.8 g/mol

IUPAC Name

(2R)-3-(carboxymethylsulfanyl)-2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid

InChI

InChI=1S/C29H47NO7S/c1-16(4-7-24(33)30-22(27(36)37)14-38-15-25(34)35)19-5-6-20-26-21(9-11-29(19,20)3)28(2)10-8-18(31)12-17(28)13-23(26)32/h16-23,26,31-32H,4-15H2,1-3H3,(H,30,33)(H,34,35)(H,36,37)/t16-,17+,18-,19-,20?,21?,22+,23+,26?,28+,29-/m1/s1

InChI Key

ZWSORXOIMLQGIS-JSFYCSFPSA-N

Isomeric SMILES

C[C@H](CCC(=O)N[C@@H](CSCC(=O)O)C(=O)O)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CCC(=O)NC(CSCC(=O)O)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)NC(CSCC(=O)O)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

synonyms

UDC-cysA
ursodeoxycholylcysteic acid

Origin of Product

United States

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